Vilangin

Catalog No.
S546761
CAS No.
4370-68-7
M.F
C35H52O8
M. Wt
600.8 g/mol
Availability
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Vilangin

CAS Number

4370-68-7

Product Name

Vilangin

IUPAC Name

2-[(2,5-dihydroxy-3,6-dioxo-4-undecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-undecylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C35H52O8

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C35H52O8/c1-3-5-7-9-11-13-15-17-19-21-24-28(36)32(40)26(33(41)29(24)37)23-27-34(42)30(38)25(31(39)35(27)43)22-20-18-16-14-12-10-8-6-4-2/h36,38,41,43H,3-23H2,1-2H3

InChI Key

SSBANIVTGNXXSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O

solubility

Soluble in DMSO

Synonyms

Vilangine; Vilangin

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCC)O)O

The exact mass of the compound Vilangin is 600.3662 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87413. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vilangin is a complex organic compound with the molecular formula C35H52O8C_{35}H_{52}O_8 and a molecular weight of 600.8 g/mol. It is synthesized from embelin, a benzoquinone derived from the fruits of Embelia ribes and Embelia schimperi, through a condensation reaction with formaldehyde in an acetic acid solution. Vilangin has garnered attention for its potential medicinal properties, including antibacterial, antifungal, antioxidant, and anticancer activities . The compound is soluble in dimethyl sulfoxide and is categorized under organic chemicals, specifically quinones .

The primary chemical reaction involved in the synthesis of vilangin is the condensation of embelin with formaldehyde. This reaction occurs in an acidic medium (acetic acid), leading to the formation of vilangin as a semi-synthetic derivative of embelin. The reaction can be summarized as follows:

Embelin+FormaldehydeAcetic AcidVilangin\text{Embelin}+\text{Formaldehyde}\xrightarrow{\text{Acetic Acid}}\text{Vilangin}

This transformation enhances the solubility and stability of the dye properties associated with vilangin compared to its precursor, embelin .

Vilangin exhibits a range of biological activities, making it a subject of interest in pharmacological studies:

  • Antibacterial Activity: Vilangin has demonstrated significant antibacterial effects against various pathogens, with minimum inhibitory concentration values reported at 62.5 μg/mL against Staphylococcus epidermidis and Salmonella typhimurium .
  • Antifungal Activity: The compound also shows antifungal properties, although specific details on its efficacy against various fungi are less documented.
  • Antioxidant Activity: Vilangin's radical scavenging activity was notable at concentrations up to 1,000 μg/mL, showing superior antioxidant capacity compared to standard antioxidants like α-tocopherol .
  • Anticancer Activity: In vitro studies have indicated that vilangin exhibits cytotoxic effects against A549 lung adenocarcinoma cells, achieving 61.95% cytotoxicity at 500 μg/mL with an IC50 value of 400 μg/mL .

The synthesis of vilangin involves several steps:

  • Isolation of Embelin: Embelin is extracted from the berries of Embelia ribes or Embelia schimperi.
  • Condensation Reaction: Embelin is dissolved in glacial acetic acid and reacted with formaldehyde under controlled heating conditions.
  • Purification and Characterization: The synthesized vilangin is purified using techniques such as thin-layer chromatography and characterized through spectroscopic methods including ultraviolet-visible spectroscopy and nuclear magnetic resonance spectroscopy .

: Due to its antibacterial, antifungal, antioxidant, and anticancer properties, vilangin is being explored for potential use in drug formulations targeting various diseases.
  • Dyeing Properties: Vilangin has been utilized as a semi-synthetic dye for textiles, particularly cotton fabrics. Its color strength and fastness properties have been evaluated, showing improvements over its parent compound embelin .
  • Vilangin shares structural similarities with several compounds derived from Embelia species or related benzoquinones. Here are some notable compounds for comparison:

    Compound NameMolecular FormulaKey Characteristics
    EmbelinC15H14O5C_{15}H_{14}O_5Precursor to vilangin; exhibits antioxidant and antimicrobial properties.
    ResveratrolC14H12O3C_{14}H_{12}O_3Known for anti-inflammatory and anticancer activities; structurally similar phenolic compound.
    QuinoneGeneral formula variesA class of compounds known for redox activity; includes various derivatives used in medicinal chemistry.
    BenzophenoneC13H10OC_{13}H_{10}OUsed in sunscreens; shares structural features but differs significantly in biological activity.

    Vilangin's uniqueness lies in its specific structural modifications that enhance solubility and biological activity compared to its precursors like embelin. Its diverse applications in both medicinal chemistry and dyeing further distinguish it from similar compounds .

    Embelia ribes as the Primary Source

    Embelia ribes Burman f. berries are the only material from which crystalline vilangin—the methylene-bridged dimer of embelin—has been repeatedly isolated and structurally verified. Preparative extractions of air-dried fruits with hot ethanol or methanol, followed by column chromatography on silica gel, yield orange‐red fractions in which vilangin co-elutes with the major monomer embelin [1] [2] [3]. Although embelin can reach about 4 percent (mass per mass) of the dry pericarp, vilangin is a minor constituent; all published isolations describe trace-level recovery (usually below 0.1 percent mass per mass), consistent with its role as a secondary oxidative coupling product rather than a primary metabolite [2] [3]. Spectroscopic comparison (ultraviolet, infrared, one- and two-dimensional nuclear magnetic resonance) confirms the presence of a single methylene bridge that joins the two hydroxybenzoquinone rings [3] [4].

    | Table 1 Natural occurrences of vilangin and closely related dimeric benzoquinones in the Myrsinaceae family |

    Plant speciesProven plant partVilangin (or derivative) detectedAbundance reportedKey reference
    Embelia ribes Burman f.Dried berries collected in peninsular IndiaVilanginDetected; minor (< 0.1% mass per mass) [1] [2] [3]
    Embelia schimperi VatkeEthiopian berriesMethyl vilanginDetected; minor (trace) [5] [6]
    Myrsine africana LinnaeusKenyan fruitsMethyl vilangin and methyl anhydrovilanginDetected; trace [7]
    Maesa lanceolata ForsskålKenyan fruitsLanciaquinone (formally the C₁₉ analogue of vilangin)Detected; trace [7]
    Ardisia gigantifolia StapfChinese rhizomesBelamcandaquinones F–I (structural homologues of vilangin)Detected; trace [8]

    Wider Distribution inside the Myrsinaceae Family

    The Myrsinaceae (now placed in Primulaceae s.l.) possess secretory cells rich in long-chain hydroxybenzoquinones [9]. Targeted phytochemical surveys have revealed that methylated or side-chain–modified congeners of vilangin occur sporadically but repeatedly across the family:

    • Embelia schimperi berries furnish methyl vilangin with larvicidal activity against Aedes aegypti larvae [5] [6].
    • Myrsine africana fruits yield methyl vilangin and methyl anhydrovilangin, demonstrating that dimerisation is not confined to Embelia [7].
    • Maesa lanceolata produces a higher homologue, lanciaquinone, showing the same methylene-linked dimeric scaffold with a C₁₉ side chain [7].
    • Several Ardisia species elaborate belamcandaquinones and ardisiaquinones—dimeric 1,4-benzoquinones whose ring-to-ring linkage and substitution pattern parallel vilangin, despite their longer alkyl chains [8] [10].

    The patchy occurrence indicates that dimer formation has arisen more than once in the family, most often in reproductive organs (berries or rhizomes) where allelochemical storage is advantageous.

    Biosynthetic Pathway and Relationship to Embelin

    Current evidence supports a two-stage origin for vilangin (Table 2).

    • Monomer formation – Embelin is built on a polyketide backbone. Work with isolated secretory root hairs of sorghum, a model system for long-chain benzoquinones, has shown that a type-III polyketide synthase condenses malonyl-coenzyme A units to give an alkyl resorcinol, which is then successively hydroxylated, O-methylated and oxidised to the benzoquinone embelin [11]. Comparable resin canals and root-hair idioblasts in Myrsinaceae sequester the required enzymes [12] [13].

    • Dimerisation – Vilangin is generated by methylene bridging of two embelin molecules. In vitro, embelin condenses with formaldehyde in acetic acid to afford vilangin in preparative yield, illustrating the inherent chemical feasibility of the step [4] [2]. The same C₁-methylene bridge is present in naturally occurring vilangin and its methylated analogues, implying that a formaldehyde- or one-carbon-equivalent–dependent enzyme (possibly an oxidase–peroxidase pair) effects the coupling in planta.

    | Table 2 Experimentally supported steps in vilangin biogenesis |

    Biosynthetic stepEnzyme class (putative or proven)Experimental evidenceReference
    Decanoyl-coenzyme A starter + seven malonyl-coenzyme A → alkyl resorcinolType-III polyketide synthaseActivity tracked in isolated secretory root hairs producing lipid benzoquinones [11]
    Alkyl resorcinol → dihydroxybenzoquinone (embelin)Cytochrome P450 mono-oxygenase; S-adenosyl-L-methionine–dependent O-methyltransferaseEnzyme localisation in secretory tissues; inhibition patterns consistent with pathway [11] [13]
    2 embelin + formaldehyde → vilangin + waterOne-carbon transfer-dependent oxidase (postulated)Quantitative laboratory synthesis of vilangin from embelin and formaldehyde replicates natural product [4]; identical spectral data to plant isolate [2] [4] [2]

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    10.9

    Exact Mass

    600.3662

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    DN22FU5SDN

    Other CAS

    4370-68-7

    Wikipedia

    3-((3,6-Dihydroxy-2,5-dioxo-4-undecylcyclohexa-1(6),3-dienyl)methyl)-2,5-dihydroxy-6-undecylcyclohexa-2,5-diene-1,4-diones

    Dates

    Last modified: 02-18-2024
    1: Stalin A, Irudayaraj SS, Gandhi GR, Balakrishna K, Ignacimuthu S, Al-Dhabi NA. Hypoglycemic activity of 6-bromoembelin and vilangin in high-fat diet fed-streptozotocin-induced type 2 diabetic rats and molecular docking studies. Life Sci. 2016 May 15;153:100-17. doi: 10.1016/j.lfs.2016.04.016. Epub 2016 Apr 26. PubMed PMID: 27091376.
    2: Narayanaswamy R, Shymatak M, Chatterjee S, Wai LK, Arumugam G. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies. Adv Pharm Bull. 2014 Dec;4(Suppl 2):543-8. doi: 10.5681/apb.2014.080. Epub 2014 Dec 31. PubMed PMID: 25671187; PubMed Central PMCID: PMC4312403.
    3: Durg S, Veerapur VP, Neelima S, Dhadde SB. Antidiabetic activity of Embelia ribes, embelin and its derivatives: A systematic review and meta-analysis. Biomed Pharmacother. 2017 Feb;86:195-204. doi: 10.1016/j.biopha.2016.12.001. Epub 2016 Dec 13. Review. PubMed PMID: 27984799.
    4: Dallacker F, Löhnert G. [Derivatives of methylenedioxybenzene. 35. A novel synthesis of 3,6 dihydroxy-2-ethyl-1,4-benzoquinone, embelin, vilangin, rapanone, dihydromaesaquinone, bhogatin, spinulosin and oosporein]. Chem Ber. 1972;105(2):614-24. German. PubMed PMID: 4645596.
    5: Swamy RN, Gnanamani A, Shanmugasamy S, Gopal RK, Mandal AB. Bioinformatics in crosslinking chemistry of collagen with selective cross linkers. BMC Res Notes. 2011 Oct 12;4:399. doi: 10.1186/1756-0500-4-399. PubMed PMID: 21989371; PubMed Central PMCID: PMC3213054.

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